Methyl 3-(2-aminoethyl)benzoate
Overview
Description
Methyl 3-(2-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2. . This compound is characterized by its aromatic structure, which includes a benzoate ester linked to an aminoethyl group.
Mechanism of Action
Target of Action
Methyl 3-(2-aminoethyl)benzoate, also known as PRL-8-53 , is a nootropic compound. It is suggested that it may interact with cholinergic and dopaminergic systems .
Mode of Action
The exact mechanism of action of this compound remains unknown . It is suggested that it may potentiate dopamine while partially inhibiting serotonin .
Biochemical Pathways
It is suggested that it may influence the cholinergic and dopaminergic pathways .
Result of Action
In a single double-blind trial exploring the effects of this compound in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores . Poorer performers showed an 87.5-105% increase in recollection while higher performers exhibited a smaller 7.9-14% increase .
Action Environment
It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Methyl 3-(2-aminoethyl)benzoate are not well-documented in the literature. It is known that it interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a solid substance that should be stored at 4° C .
Dosage Effects in Animal Models
It is known that it is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-aminoethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminoethyl
Properties
IUPAC Name |
methyl 3-(2-aminoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXYETFVQPTTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441002 | |
Record name | Methyl 3-(2-aminoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179003-00-0 | |
Record name | Methyl 3-(2-aminoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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